3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-Oxabicyclo[3.1.0]hexane-2,4-dione, also known as 1,2-Cyclopropanedicarboxylic anhydride, is a chemical compound with the empirical formula C5H4O3 . Its molecular weight is 112.08 .
Synthesis Analysis
There are several methods for the synthesis of similar compounds. For instance, a convergent synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Another method involves the synthesis of cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a five-membered ring fused with a three-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxabicyclo[3.1.0]hexane-2,4-dione include a melting point of 59-61 °C and a boiling point of 100-102 °C at 5 mmHg .Scientific Research Applications
Aromatase Inhibition and Potential in Endocrine Therapy
The compound 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives have demonstrated significant activity as inhibitors of human placental aromatase, a crucial enzyme in estrogen synthesis. This finding suggests potential applications in endocrine therapy for hormone-dependent tumors such as breast cancer. The enzyme-inhibitory activity of these compounds surpasses that of clinically used agents like aminoglutethimide (Staněk et al., 1991).
Analgesic Agents
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through the hydride reduction of 1-arylcyclopropanedicarboximides, has shown notable analgesic potency in animal models. The compound bicifadine, in particular, displayed significant nonnarcotic analgesic activity, which has led to clinical trials in humans. This suggests the potential of 3-azabicyclo[3.1.0]hexane derivatives in pain management (Epstein et al., 1981).
Synthesis of Spirocyclic Heterocycles
A multi-component 1,3-dipolar cycloaddition process involving ninhydrin, α-amino acids, and cyclopropenes has been developed for synthesizing spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This method highlights the potential of 3-azabicyclo[3.1.0]hexane in creating a new library of biologically significant scaffolds, demonstrating its versatility in organic synthesis (Wang et al., 2021).
Development of μ Opioid Ligands
Research on 3-azabicyclo[3.1.0]hexane compounds as novel μ opioid receptor ligands has been conducted, focusing on treating pruritus in dogs. This research highlights the importance of structural changes to the lead structure in achieving high binding affinity and selectivity for the μ receptor, emphasizing the compound's potential in developing new opioid ligands (Lunn et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-2-4-8(5-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBFLIMLYQFOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CC3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
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